2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one
Description
Significance of the Thioether Moiety in Contemporary Organic Synthesis and Transformation Chemistry
The thioether, or sulfide (B99878), functional group, where a sulfur atom is bonded to two carbon atoms (R-S-R'), is of considerable importance in organic chemistry. fiveable.me Unlike their ether analogues, the sulfur atom in a thioether is less electronegative and more polarizable than oxygen, which imparts distinct reactivity. fiveable.me Thioethers are pivotal intermediates in organic synthesis, often used to introduce sulfur into molecules to create more complex structures. fiveable.me They can be readily oxidized to form sulfoxides and sulfones, compounds with altered chemical properties and biological activities. fiveable.me This controlled oxidation is a valuable tool in synthetic chemistry. Furthermore, thioethers are stable under a variety of reaction conditions, allowing them to be employed as protecting groups for other functional groups during multi-step syntheses. fiveable.me Their presence is noted in numerous natural products and pharmaceuticals, where they contribute to biological processes such as enzyme catalysis and redox regulation. fiveable.meresearchgate.netcornell.edu
Role of the Piperidine (B6355638) Scaffold as a Core Structure in Synthetic Methodologies and Chemical Biology
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug design. nih.gov It is considered a "privileged scaffold," appearing in the structure of numerous pharmaceuticals across more than twenty classes of drugs, as well as in a vast array of naturally occurring alkaloids. nih.gov The inclusion of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for its pharmacokinetic profile and bioavailability. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds are particularly significant in drug design as they can enhance biological activity and selectivity for specific targets. thieme-connect.comresearchgate.net The versatility of the piperidine ring allows for extensive synthetic modification, making it a key building block for constructing diverse molecular libraries aimed at discovering new therapeutic agents. nih.govijnrd.org
Ketone Functional Group Reactivity in Complex Organic Systems
The ketone functional group is defined by a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. britannica.com The carbonyl group is highly polar due to the greater electronegativity of the oxygen atom, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. britannica.comwikipedia.org This inherent reactivity makes ketones exceptionally useful intermediates in organic synthesis. britannica.com They participate in a wide range of reactions, including nucleophilic addition, oxidation-reduction, and aldol (B89426) condensations. britannica.comlibretexts.org Although generally less reactive than aldehydes, ketones are stable enough to be easily prepared and isolated, yet reactive enough to serve as versatile building blocks for the synthesis of more complex organic molecules. britannica.comchemistrytalk.org Ketones are also found in many biologically important compounds, including sugars (ketoses) and steroid hormones like cortisone. britannica.comchemistrytalk.org
Interdisciplinary Relevance of Compounds Containing Phenylthio, Piperidine, and Ketone Units within Chemical Sciences
The combination of phenylthio, piperidine, and ketone functionalities within a single molecular framework, as seen in 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one, creates a structure with potential applications across various chemical disciplines. The presence of these distinct groups suggests a capacity for diverse chemical transformations. For instance, the ketone offers a site for nucleophilic addition or reduction, the piperidine nitrogen can be involved in acid-base chemistry or further substitution, and the thioether sulfur can be oxidized. smolecule.com
In medicinal chemistry, molecules incorporating these scaffolds are of significant interest. Piperidine derivatives are widely explored for their pharmacological activities, and the introduction of a phenylthio group can modulate a compound's biological profile. nih.govmdpi.com Research has indicated that this compound itself has been studied for potential antineoplastic (anti-cancer) activity, suggesting it may interact with biological targets to inhibit tumor growth. smolecule.com The specific arrangement of these functional groups allows for potential interactions with enzymes and receptors, making such compounds valuable leads in drug discovery programs. smolecule.com
Table 1: Properties of Constituent Functional Groups
| Functional Group | Key Structural Feature | Primary Role in Chemistry | Common Reactions |
|---|---|---|---|
| Thioether | R-S-R' | Synthetic intermediate, Protecting group | Oxidation (to sulfoxide (B87167)/sulfone), Nucleophilic substitution |
| Piperidine | Saturated 6-membered N-heterocycle | Privileged scaffold in medicinal chemistry | N-alkylation, Acylation, Salt formation |
| Ketone | R-(C=O)-R' | Electrophilic building block | Nucleophilic addition, Reduction, Aldol condensation |
Current Research Gaps and Motivations for Investigating this compound
Despite the well-established importance of its constituent parts, dedicated research on this compound appears to be limited. While its synthesis and preliminary investigation into its biological activity have been noted, a comprehensive understanding of its chemical and pharmacological profile is lacking. smolecule.com
Key research gaps include:
Detailed Biological Evaluation: The suggestion of antineoplastic properties requires substantial further investigation. smolecule.com There is a need for extensive screening against various cancer cell lines, studies to determine its mechanism of action, and assessment of its selectivity and potency.
Exploration of Synthetic Utility: The molecule's three functional groups provide multiple handles for further chemical modification. Research is needed to explore its utility as a platform for generating a library of novel derivatives with potentially enhanced biological activities.
Physicochemical Characterization: Detailed studies on the compound's stability, solubility, and other pharmacokinetic parameters are necessary to evaluate its potential as a drug candidate.
Reaction Mechanism Studies: A deeper understanding of the reactivity of each functional group in the context of the entire molecule would be valuable for both synthetic applications and for understanding its interactions with biological systems.
The motivation for investigating this compound stems from the proven success of its core scaffolds in chemical and pharmaceutical research. The combination of the privileged piperidine ring with the reactive thioether and ketone moieties presents a compelling target for the development of new synthetic methodologies and the discovery of novel therapeutic agents.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Sulfoxides |
| Sulfones |
| Cortisone |
| Haloperidol |
| Melperone |
| Belaperidone |
| Fentanyl |
| Voglibose |
| Donepezil |
| Doxorubicin |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJCIWZQJATKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358051 | |
| Record name | AC1LGQZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-04-3 | |
| Record name | AC1LGQZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Phenylthio 1 Piperidin 1 Yl Ethan 1 One
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. However, specific studies on 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one are absent from the current body of scientific literature.
Conformational Analysis Using Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in determining the spatial arrangement of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for a thorough conformational analysis of this compound. These studies would reveal through-bond and through-space correlations between protons and carbons, providing insights into the preferred conformation of the piperidine (B6355638) ring and the orientation of the phenylthio group. However, no such detailed 2D NMR data has been published for this compound.
Solid-State NMR for Probing Molecular Dynamics and Crystalline Forms
Solid-state NMR spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. An investigation of this compound using solid-state NMR could reveal details about its crystalline forms (polymorphs) and the motions of its constituent parts. Currently, there are no published solid-state NMR studies available for this compound.
Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena
Dynamic NMR (DNMR) is employed to study the kinetics of conformational changes and other dynamic processes in molecules, such as the rotation around single bonds. For this compound, DNMR could be used to determine the energy barriers for the rotation around the amide C-N bond and the C-S bond. Such data would provide critical information on the molecule's flexibility and the stability of its different conformers. To date, no dynamic NMR studies focusing on the rotational barriers and interconversion phenomena of this specific molecule have been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Elucidation of Complex Fragmentation Patterns and Structural Information
By subjecting the molecule to ionization and fragmentation, HRMS can generate a unique mass spectrum. The analysis of these fragmentation patterns provides a roadmap to the molecule's structural components. A detailed study would involve proposing and confirming the fragmentation pathways of this compound, which would be invaluable for its unambiguous identification. However, specific HRMS fragmentation studies for this compound are not available in the literature.
Isotopic Abundance Analysis for Definitive Elemental Composition Confirmation
The high resolution of HRMS allows for the measurement of the relative abundances of different isotopes within a molecule. This isotopic pattern is characteristic of the elemental composition of the compound and serves as a powerful confirmation of its molecular formula. While the theoretical isotopic distribution can be calculated, experimental data from isotopic abundance analysis of this compound has not been published.
Single Crystal X-ray Diffraction Studies
Determination of Absolute Configuration and Crystal Packing Arrangements
No publicly available single-crystal X-ray diffraction data exists for this compound. Consequently, its absolute configuration, crystal system, space group, unit cell dimensions, and crystal packing arrangements have not been determined or reported in the scientific literature.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, that govern the solid-state architecture of this compound cannot be performed.
Investigation of Polymorphism and Solid-State Structural Variations
There are no published studies on the polymorphism of this compound. The existence of different crystalline forms and their solid-state structural variations remains uninvestigated.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment Analysis
Assignment of Specific Bond Stretches and Bending Modes
Detailed and assigned experimental FT-IR and Raman spectra for this compound are not available in spectral databases or the scientific literature. Therefore, a table assigning specific bond stretches and bending modes cannot be accurately compiled.
Probing of Hydrogen Bonding Networks and Molecular Association
While vibrational spectroscopy is a powerful tool for studying hydrogen bonding, the absence of specific FT-IR and Raman data for this compound prevents any analysis of its hydrogen bonding networks or the nature of its molecular association in the solid state.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Insights (if chiral forms are synthesized)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable information regarding the three-dimensional arrangement of atoms in chiral molecules. wikipedia.orgkud.ac.inwikipedia.org These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.orgwikipedia.org For a molecule like this compound, which possesses a potential stereocenter at the carbon atom bearing the phenylthio group, chiroptical methods would be instrumental in elucidating its absolute configuration and conformational preferences in solution.
In a hypothetical scenario where the enantiomers of this compound have been synthesized and separated, their CD and ORD spectra would be mirror images of each other. The sign and magnitude of the Cotton effects in the CD spectrum, which are the characteristic peaks or troughs in the vicinity of an absorption band, could be correlated with the absolute configuration (R or S) of the stereocenter. kud.ac.in This is often achieved by comparing the experimental spectra with those of structurally related compounds of known configuration or with theoretical calculations.
Determination of Enantiomeric Excess in Chiral Derivations
Enantiomeric excess (ee) is a critical parameter in asymmetric synthesis, indicating the purity of one enantiomer over the other in a mixture. nih.gov Various methods can be employed to determine the ee of chiral derivatives of this compound.
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for separating enantiomers and quantifying their relative amounts. nih.govphenomenex.comnih.gov A chiral stationary phase (CSP) that interacts differently with the two enantiomers allows for their separation, and the peak areas in the chromatogram are proportional to the concentration of each enantiomer.
Hypothetical Chiral HPLC Data for the Resolution of this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Enantiomeric Excess (Sample A) | 95% (R) |
| Enantiomeric Excess (Sample B) | 80% (S) |
Spectroscopic Methods: Circular dichroism can also be utilized for the rapid determination of enantiomeric excess. nih.gov By creating a calibration curve of the CD signal intensity at a specific wavelength versus known enantiomeric compositions, the ee of an unknown sample can be determined. nih.gov This method is particularly advantageous for high-throughput screening of asymmetric reactions. nih.gov
Hypothetical CD Data for Enantiomeric Excess Determination
| Enantiomeric Excess (% R) | CD Signal (mdeg) at λmax |
| 100 | +50 |
| 75 | +37.5 |
| 50 | +25 |
| 25 | +12.5 |
| 0 | 0 |
| -25 (25% S) | -12.5 |
| -50 (50% S) | -25 |
| -75 (75% S) | -37.5 |
| -100 (100% S) | -50 |
Chiral Recognition Studies with External Probes
Chiral recognition is the process by which a chiral molecule interacts selectively with another chiral entity. mdpi.com Studying these interactions can provide insights into biological processes and aid in the development of chiral sensors. For this compound, chiral recognition studies could involve the use of external chiral probes, such as cyclodextrins or chiral metal complexes.
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral lanthanide shift reagents, can be employed to observe diastereomeric interactions. researchgate.net The formation of transient diastereomeric complexes can lead to the splitting of signals in the NMR spectrum, allowing for the differentiation of enantiomers and the study of their binding affinities with the chiral probe.
Another approach involves monitoring changes in the chiroptical properties (CD or ORD) of a chiral probe upon interaction with the enantiomers of this compound. The differential changes in the spectra can be used to quantify the binding constants and understand the nature of the intermolecular interactions driving the chiral recognition process.
Hypothetical Data from a Chiral Recognition Study using a Chiral Probe
| Analyte | Chiral Probe | Technique | Observation |
| (R)-2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one | β-Cyclodextrin | 1H NMR | Significant downfield shift of the methine proton signal |
| (S)-2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one | β-Cyclodextrin | 1H NMR | Minor downfield shift of the methine proton signal |
| Racemic Mixture | Chiral Copper Complex | Circular Dichroism | Induced CD signal in the visible region, with the sign dependent on the excess enantiomer |
Reactivity, Mechanistic Investigations, and Derivatization Strategies for 2 Phenylthio 1 Piperidin 1 Yl Ethan 1 One
Reactivity of the Ketone Moiety
The ketone group in 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one is a primary site for a variety of chemical reactions. Its reactivity is influenced by the adjacent piperidine (B6355638) and phenylthio groups.
Nucleophilic Additions and Selective Reductions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. fiveable.metaylorfrancis.com This fundamental reaction proceeds through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. fiveable.me
Selective Reductions: The ketone can be selectively reduced to the corresponding secondary alcohol, 2-(phenylthio)-1-(piperidin-1-yl)ethanol. A variety of reducing agents can be employed for this transformation.
Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for ketone reduction. wikipedia.org For α,β-unsaturated ketones, a selective 1,2-reduction of the carbonyl group can be achieved using Luche reduction conditions (NaBH₄, CeCl₃ in methanol). researchgate.net
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). masterorganicchemistry.com
Transfer Hydrogenation: In this approach, a hydrogen donor molecule like isopropanol is used in the presence of a transition metal catalyst. wikipedia.org
| Reagent | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to room temperature | 2-(Phenylthio)-1-(piperidin-1-yl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-(Phenylthio)-1-(piperidin-1-yl)ethanol |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, room temperature, atmospheric pressure | 2-(Phenylthio)-1-(piperidin-1-yl)ethanol |
Alpha-Substitution Reactions (e.g., Alpha-Halogenation, Alpha-Hydroxylation)
The carbon atom alpha to the ketone is acidic due to the electron-withdrawing nature of the carbonyl group, which allows for the formation of an enol or enolate intermediate. libretexts.org This enables a variety of substitution reactions at the alpha-position.
Alpha-Halogenation: The alpha-hydrogen can be replaced by a halogen (Cl, Br, I) under acidic or basic conditions. wikipedia.orgpressbooks.pub
Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate. pressbooks.pubmissouri.edu Typically, only one alpha-hydrogen is replaced because the introduced halogen deactivates the carbonyl oxygen towards further protonation. wikipedia.orgpressbooks.pub
Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. pressbooks.pub This reaction can lead to multiple halogenations as the electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens. wikipedia.orgpressbooks.pub
Alpha-Hydroxylation: The introduction of a hydroxyl group at the alpha-position can be achieved through various oxidative methods. researchgate.net
Oxidation of Enolates: Ketone enolates can be oxidized using reagents like molecular oxygen (O₂) followed by a reducing agent, or more specialized reagents such as (camphorsulfonyl)oxaziridines. organic-chemistry.org
Metal-Free Methods: A novel approach utilizes a substoichiometric amount of iodine under metal-free conditions for the α-hydroxylation of ketones. rsc.org Other methods involve the use of oxidants like Oxone in the presence of a catalytic amount of iodobenzene. organic-chemistry.org
| Reaction | Reagents | Product |
|---|---|---|
| Alpha-Bromination (Acidic) | Br₂, Acetic Acid | 2-Bromo-2-(phenylthio)-1-(piperidin-1-yl)ethan-1-one |
| Alpha-Hydroxylation | 1. Base (e.g., LDA) 2. MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 2-Hydroxy-2-(phenylthio)-1-(piperidin-1-yl)ethan-1-one |
Condensation Reactions and Enamine/Enol-Derived Transformations
The acidic nature of the alpha-hydrogens also facilitates condensation reactions, where the enolate acts as a nucleophile. libretexts.org
Aldol (B89426) Condensation: The enolate of this compound can react with another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone.
Claisen Condensation: If the reaction is with an ester, a β-keto ester can be formed. libretexts.org
Michael Addition: The enolate can also participate in a Michael addition (1,4-conjugate addition) to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org
Transformations Involving the Phenylthio Group
The phenylthio group provides another reactive handle on the molecule, allowing for oxidation at the sulfur atom and cleavage of the carbon-sulfur bond.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the phenylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net
Oxidation to Sulfoxide: This can be achieved using mild oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). By controlling the stoichiometry (using one equivalent of the oxidant), the reaction can be stopped at the sulfoxide stage. organic-chemistry.org Hydrogen peroxide (H₂O₂) can also be used, often with a catalyst. organic-chemistry.orgorganic-chemistry.org
Oxidation to Sulfone: Using an excess of a strong oxidizing agent, such as two or more equivalents of m-CPBA or hydrogen peroxide, will further oxidize the sulfoxide to the sulfone. organic-chemistry.orgorganic-chemistry.org Reagents like potassium permanganate (KMnO₄) can also effect this transformation. organic-chemistry.org
| Product | Reagents and Conditions |
|---|---|
| 2-(Phenylsulfinyl)-1-(piperidin-1-yl)ethan-1-one (Sulfoxide) | 1 eq. m-CPBA, Dichloromethane (B109758), 0 °C |
| 2-(Phenylsulfonyl)-1-(piperidin-1-yl)ethan-1-one (Sulfone) | >2 eq. m-CPBA, Dichloromethane, room temperature |
Cleavage Reactions of the Carbon-Sulfur Bond
The carbon-sulfur bond can be cleaved under various conditions, offering a pathway to remove the phenylthio group and introduce other functionalities.
Reductive Desulfurization: The most common method for cleaving a C-S bond and replacing it with a C-H bond is through treatment with Raney nickel. masterorganicchemistry.comchem-station.comorganicreactions.org This is a heterogeneous catalytic reaction where hydrogen adsorbed on the nickel surface is the reductant. masterorganicchemistry.comchem-station.com This reaction would convert this compound to 1-(piperidin-1-yl)ethan-1-one.
Oxidative Cleavage: In some cases, the C-S bond can be cleaved under oxidative conditions. For example, β-alkylthio carbonyl compounds can undergo C(sp³)–S bond cleavage in the presence of reagents like Selectfluor. researchgate.net
Metal-Free Cleavage: Metal-free methods for C-S bond cleavage have also been developed, for instance, using N-chlorosuccinimide (NCS) as a critical additive. researchgate.net
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Reductive Desulfurization | Raney Nickel, Ethanol, reflux | 1-(Piperidin-1-yl)ethan-1-one |
Rearrangement Reactions (e.g., Pummerer Rearrangement if applicable to sulfoxide derivatives)
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, leading to the formation of an α-acyloxythioether upon treatment with an activating agent, typically a carboxylic anhydride like acetic anhydride. tcichemicals.comchem-station.com For the sulfoxide derivative of this compound, namely 2-(phenylsulfinyl)-1-(piperidin-1-yl)ethan-1-one, this rearrangement is indeed a plausible and anticipated transformation.
The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming an acetoxysulfonium ion. Subsequent deprotonation at the α-carbon by a weak base, such as the acetate ion generated in the first step, leads to the formation of a sulfur ylide. This ylide then undergoes a rearrangement to form a thionium ion intermediate, which is ultimately trapped by the acetate nucleophile to yield the α-acetoxythioether product.
A study on the intramolecular cyclization of structurally similar N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides utilized a Pummerer-type reaction as a key step. arkat-usa.org In this case, trifluoroacetic anhydride was used to induce the cyclization, highlighting the utility of this rearrangement in forming new carbon-carbon bonds. arkat-usa.org This suggests that the sulfoxide of this compound could undergo analogous transformations, potentially leading to a variety of functionalized products depending on the reaction conditions and the presence of intra- or intermolecular nucleophiles.
Reactivity of the Piperidine Nitrogen
The piperidine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the piperidine ring can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds via an S(_N)2 mechanism. While direct studies on this compound are not prevalent in the literature, the N-alkylation of similar amide-containing heterocycles is a well-established transformation. For instance, a practical method for the N-alkylation of phosphinic (thio)amides with alcohols has been developed via transfer hydrogenation, showcasing a modular approach to forming N-alkyl bonds. nih.gov Similarly, the highly regioselective N3-alkylation of 2-thiophenytoin has been achieved via a Michael reaction under solvent-free conditions. tandfonline.com These examples suggest that the piperidine nitrogen in the target compound would be reactive towards a range of alkylating agents, potentially leading to the formation of quaternary ammonium salts or other N-functionalized derivatives.
N-Acylation: The piperidine nitrogen can also be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of an N-acyl piperidinium species. The N-acylation of amines is a fundamental transformation in organic synthesis. acs.org Thioacids have been shown to mediate the selective and mild N-acylation of amines. acs.org Furthermore, electrochemical N-acylation methods have been developed for the synthesis of amides under aqueous conditions, offering a sustainable approach. rsc.org It is expected that this compound would readily undergo N-acylation, providing a route to more complex amide structures. A one-pot procedure for the conversion of carboxylic acids to N-acyl sulfonamides via thio acid/azide amidation has also been reported, which could be applicable. acs.org
Potential Ring-Opening or Ring-Expansion Reactions (if applicable under specific conditions)
Under standard laboratory conditions, the piperidine ring in this compound is generally stable and not prone to ring-opening or ring-expansion reactions. Such transformations would typically require harsh conditions or the presence of specific activating groups that are not present in the parent molecule.
For instance, the ring-opening of N-acylaziridines, which are highly strained three-membered rings, can be initiated by acid chlorides. bioorg.org Similarly, non-activated aziridines can undergo alkylative ring-opening reactions. nih.gov The piperidine ring, being a six-membered saturated heterocycle, lacks the significant ring strain that drives these reactions in aziridines. While ring-opening reactions of N-acetylpiperidine have been documented, they often involve electrochemical methods or specialized reagents. Therefore, significant ring-opening or expansion of the piperidine moiety in this compound is not considered a typical reactive pathway under normal synthetic conditions.
Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The structural motifs present in this compound, or its synthetic precursors, make it a potential candidate for inclusion in MCRs.
(Phenylthio)acetic acid, a precursor to the target molecule, is a versatile building block in organic synthesis. nbinno.com Its derivatives can be employed in various synthetic pathways, including those that could be adapted to MCR formats. For example, a three-component reaction involving aromatic amines, aldehydes, and mercaptoacetic acid has been used to synthesize benzo[e] rsc.orgwikipedia.orgthiazepin-2(1H,3H,5H)-ones. researchgate.net This suggests that 2-(phenylthio)acetic acid or its activated forms could potentially participate in similar MCRs.
Furthermore, cyanothioacetamide has been utilized in the multi-component synthesis of 2-thionicotinonitrile derivatives. researchgate.net The thioacetamide moiety is structurally related to the 2-(phenylthio)acetamide core of the target compound. This precedent indicates that with appropriate functionalization, this compound or its derivatives could serve as valuable components in the design of novel multi-component reactions for the synthesis of diverse heterocyclic scaffolds.
Mechanistic Studies of Key Transformations
Kinetic Isotope Effects (KIEs) for Transition State Elucidation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and providing insights into the structure of the transition state. wikipedia.org A KIE is observed when an atom at a position involved in bond-breaking or bond-forming in the rate-determining step is replaced by one of its heavier isotopes, leading to a change in the reaction rate. libretexts.org
For the Pummerer rearrangement of the sulfoxide derivative of this compound, a primary KIE would be expected if the deprotonation of the α-carbon is the rate-determining step. This is because the C-H bond is broken in this step, and replacing the α-hydrogen with deuterium (a heavier isotope) would lead to a slower reaction rate.
A study on the Pummerer reaction of arylsulfinylcyclopropanes found small hydrogen-deuterium kinetic isotope effects (kH/kD values ranging from 1.13 to 1.49). rsc.org These small values suggested that the α-deprotonation step is not the sole rate-determining step and that the reaction likely proceeds through an ylide-ion pair intermediate after the initial formation of an acetoxysulfonium salt. rsc.org
The following table illustrates hypothetical KIE data for the Pummerer rearrangement of the sulfoxide of this compound, which could be used to probe the mechanism.
| Isotopic Labeling | Observed kH/kD | Plausible Mechanistic Interpretation |
| α-Deuteration | ~1 | α-Deprotonation is not the rate-determining step. |
| α-Deuteration | > 2 | α-Deprotonation is likely the rate-determining step. |
| Solvent KIE (H₂O vs D₂O) | ~1 | Proton transfer from the solvent is not involved in the rate-determining step. |
| Solvent KIE (H₂O vs D₂O) | > 1 | Proton transfer from the solvent is involved in the rate-determining step. |
By measuring the KIE through experiments such as comparing the reaction rates of the deuterated and non-deuterated substrates, valuable information about the transition state of the Pummerer rearrangement of 2-(phenylsulfinyl)-1-(piperidin-1-yl)ethan-1-one could be obtained, contributing to a deeper understanding of its reaction mechanism.
Hammett Plot Analysis for Substituent Effects
A Hammett plot analysis serves as a powerful tool in mechanistic chemistry to probe the electronic effects of substituents on the reactivity of aromatic compounds. rsc.orgwikipedia.orglibretexts.org This quantitative approach relates the reaction rates or equilibrium constants of a series of substituted derivatives to the electronic properties of the substituents. While a specific Hammett analysis for this compound is not extensively documented in publicly available literature, the principles of the Hammett equation can be applied to hypothesize the outcomes of such an investigation for a given reaction.
The Hammett equation is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the unsubstituted compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to these electronic effects. wikipedia.org
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, pointing to the development of a positive charge in the transition state. wikipedia.org
To illustrate, consider a hypothetical nucleophilic substitution reaction at the α-carbon of this compound, where the phenylthio group acts as a leaving group. A series of derivatives with substituents on the para-position of the phenyl ring could be synthesized and their reaction rates measured.
Hypothetical Data for a Hammett Plot Analysis
| Substituent | σp Value | Hypothetical Rate Constant (k) [s⁻¹] | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0005 | -1.30 |
| -CH₃ | -0.17 | 0.0010 | -1.00 |
| -H | 0.00 | 0.0100 | 0.00 |
| -Cl | 0.23 | 0.0500 | 0.70 |
| -NO₂ | 0.78 | 1.5000 | 2.18 |
A plot of log(k/k₀) versus the σp values for these hypothetical reactions would be expected to yield a straight line. The positive slope of this line would indicate a positive ρ value, suggesting that the reaction is favored by electron-withdrawing substituents. This would be consistent with a mechanism where a negative charge develops in the transition state, which is stabilized by substituents that can delocalize this charge.
Isolation or Detection of Reaction Intermediates for Pathway Elucidation
The elucidation of a reaction mechanism is critically dependent on the identification of transient species known as reaction intermediates. wikipedia.orgtaylorandfrancis.com For reactions involving this compound, several potential intermediates could be proposed based on the reactivity of analogous α-thioketones and related compounds. researchgate.netrsc.org The isolation or detection of these intermediates would provide invaluable insight into the reaction pathway.
Potential Reaction Intermediates and Methods for Their Detection
| Potential Intermediate | Plausible Reaction Type | Detection/Isolation Method |
| Enolate | Base-catalyzed reactions (e.g., aldol or Claisen condensations) | Trapping experiments with electrophiles (e.g., alkyl halides), spectroscopic analysis (e.g., ¹³C NMR to observe the characteristic upfield shift of the enolate carbons). |
| Episulfonium Ion | Reactions involving neighboring group participation of the sulfur atom | Low-temperature NMR spectroscopy to observe the three-membered ring structure, trapping with nucleophiles to yield products with stereochemical retention. escholarship.org |
| Tetrahedral Intermediate | Nucleophilic addition to the carbonyl group | Indirect evidence from kinetic studies, isotopic labeling experiments to track the fate of the nucleophile and carbonyl oxygen. In some cases, stable tetrahedral intermediates can be isolated and characterized by X-ray crystallography. rsc.org |
| Acyl Azolium Intermediate | N-Heterocyclic carbene (NHC) catalyzed reactions | Trapping with nucleophiles, high-resolution mass spectrometry to detect the mass of the intermediate. rsc.org |
For instance, in a base-catalyzed reaction, the formation of an enolate intermediate is highly probable. This could be confirmed by conducting the reaction in the presence of a deuterated solvent and observing the incorporation of deuterium at the α-carbon via mass spectrometry or NMR spectroscopy.
In reactions where the sulfur atom plays a more active role, such as in rearrangements or certain substitution reactions, the formation of a cyclic episulfonium ion intermediate might be anticipated. escholarship.org The detection of such an intermediate often requires specialized techniques like low-temperature spectroscopy to slow down its subsequent reactions and allow for its observation.
Trapping experiments are another powerful tool for detecting reactive intermediates. nih.gov In a scenario where an acyl azolium intermediate is proposed, the introduction of a suitable nucleophile could lead to the formation of a stable adduct, which can then be isolated and characterized, providing strong evidence for the existence of the transient intermediate. rsc.org
The combination of these techniques, including kinetic studies, spectroscopic analysis, and trapping experiments, is essential for building a comprehensive understanding of the reaction mechanisms of this compound.
Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry
A comprehensive search for existing computational and theoretical studies on the chemical compound this compound has revealed a significant gap in the scientific literature. Despite the availability of powerful computational chemistry techniques, this specific molecule has not been the subject of in-depth theoretical investigation according to currently accessible research databases and scholarly articles.
The planned exploration into the computational chemistry and theoretical properties of this compound, which was to be structured around quantum chemical calculations and molecular dynamics simulations, cannot be completed at this time due to the absence of specific data for this compound. The intended article was set to detail various theoretical aspects of the molecule, from its optimized geometry and electronic structure to its conformational dynamics in different solvents.
Computational chemistry is a important field that employs theoretical principles and computer simulations to predict and analyze the behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to gain insights into the fundamental properties of chemical compounds. These methods allow researchers to model molecular structures, understand electronic distributions, and predict reactivity. For instance, Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key tool for predicting how a molecule will interact with other chemical species. Similarly, Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intermolecular interactions.
Furthermore, the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, through computational means is invaluable for validating experimental findings and aiding in the structural elucidation of new compounds.
Molecular Dynamics (MD) simulations, on the other hand, offer a window into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can understand complex processes like conformational changes in different solvent environments, which is crucial for predicting a compound's behavior in various chemical and biological systems.
While the methodologies to perform such detailed computational studies on this compound are well-established, it appears that no research group has yet published work undertaking this specific task. The absence of such studies means that key theoretical data, including optimized geometric parameters, HOMO-LUMO energy gaps, NBO interaction energies, predicted spectroscopic data, and conformational dynamics, are not available.
This lack of information presents an opportunity for future research. A thorough computational investigation of this compound would provide valuable data that could contribute to a deeper understanding of its chemical properties and potential applications. Such a study would involve a systematic application of the computational techniques mentioned above, leading to a comprehensive theoretical characterization of this compound. Until such research is conducted and published, a detailed, data-driven article on the computational chemistry of this compound cannot be accurately generated.
Computational Chemistry and Theoretical Studies of 2 Phenylthio 1 Piperidin 1 Yl Ethan 1 One
Molecular Dynamics (MD) Simulations
Influence of Solvent Effects on Molecular Structure and Reactivity
The local environment created by solvent molecules can significantly alter the conformational preferences, electronic structure, and reactivity of a solute. For 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one, the polarity of the solvent is expected to have a pronounced effect on its properties due to the presence of the polar amide group.
Computational methods, particularly those employing implicit solvation models like the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. nih.gov In such models, the solvent is treated as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different environments.
Theoretical calculations would predict that in polar protic solvents like water or methanol, the dipole moment of this compound would increase compared to the gas phase or nonpolar solvents like hexane. This is due to the stabilization of charge separation in the polar C=O and C-N bonds of the amide group. Furthermore, solvent polarity can influence the molecule's preferred conformation. Key dihedral angles, such as the C-C-S-C angle of the thioether linkage and the ψ (C-N-Cα-C) and φ (N-Cα-C-N) angles associated with the piperidine (B6355638) ring, would likely adjust to maximize favorable solute-solvent interactions and minimize steric hindrance. For instance, more extended conformations might be favored in polar solvents to increase the solvent-accessible surface area of the polar regions. acs.org
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted C-C-S-C Dihedral Angle (°) |
|---|---|---|---|
| Gas Phase | 1 | 3.85 | 85.2 |
| Hexane | 1.88 | 4.10 | 88.5 |
| Acetonitrile | 37.5 | 5.95 | 95.1 |
| Water | 80.1 | 6.42 | 98.7 |
Reaction Mechanism Modeling
A key aspect of the chemistry of this compound is the potential for oxidation at the sulfur atom. The thioether group can be oxidized first to a sulfoxide (B87167) and then to a sulfone. Density Functional Theory (DFT) is a robust method for modeling the mechanisms of such reactions, providing detailed information about the energetics and structures of reactants, transition states, and products. acs.orgresearchgate.netrsc.org
A theoretical investigation would typically model the reaction with an oxidizing agent, such as hydrogen peroxide. The study would elucidate a stepwise mechanism, confirming that the oxidation to the sulfoxide is the first, more favorable step, followed by the subsequent oxidation of the sulfoxide to the sulfone. nih.govacs.org
Transition State Localization and Energy Barrier Calculations
For any chemical reaction, the transition state (TS) represents the highest energy point along the minimum energy path connecting reactants and products. visualizeorgchem.com Locating this first-order saddle point is crucial for calculating the activation energy barrier, which governs the reaction rate. Computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find the precise geometry of the transition state.
| Reaction Step | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Gibbs Free Energy of Reaction (ΔGr) (kcal/mol) |
|---|---|---|
| Thioether → Sulfoxide | +15.8 | -45.2 |
| Sulfoxide → Sulfone | +21.5 | -38.7 |
Mapping of Potential Energy Surfaces for Complex Reactions
A potential energy surface (PES) provides a comprehensive visualization of a reaction's energetic landscape as a function of the geometric coordinates of the atoms involved. fiveable.melibretexts.orgyoutube.com By mapping the PES, one can trace the lowest energy path from reactants to products, known as the reaction coordinate. This map reveals all stationary points, including local minima corresponding to reactants, products, and any stable intermediates, as well as saddle points corresponding to transition states. youtube.com
For a reaction like the oxidation of this compound, the PES would be mapped by systematically varying key geometric parameters, such as the distance between the sulfur atom and the incoming oxygen atom from the oxidant. The energy is calculated at each point, generating a multidimensional surface. Analysis of this surface would confirm the stepwise nature of the oxidation, showing two distinct transition states and the sulfoxide as a stable intermediate in a valley on the path from the thioether to the sulfone.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Reactivity and Selectivity
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the structural or property descriptors of a set of compounds with their activity or a specific property. wikipedia.orgnih.gov In the context of chemical reactivity and selectivity (excluding biological activity), a QSPR study could be designed to predict, for example, the rate of oxidation for a series of derivatives of this compound. researchgate.net
To build such a model, a training set of molecules would be created, for instance, by introducing different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on the phenyl ring. For each molecule, a range of molecular descriptors would be calculated, including:
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on the sulfur atom.
Steric/Topological Descriptors: Molecular volume, surface area, connectivity indices.
Physicochemical Descriptors: LogP (lipophilicity), polarizability.
Using multiple linear regression (MLR) or more advanced machine learning methods, a mathematical equation is derived that links these descriptors to the property of interest (e.g., the logarithm of the oxidation rate constant, log k). nih.govmdpi.com Such a model could reveal that the reaction rate is highly dependent on the electronic properties of the sulfur atom, which are modulated by the substituents on the phenyl ring.
| Model Equation: log(k_ox) = 1.25(E_HOMO) - 0.45(q_S) + 0.02(V_mol) + 2.1 | |
|---|---|
| Descriptor | Description |
| log(k_ox) | Logarithm of the oxidation rate constant |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital (eV) |
| q_S | Calculated partial charge on the sulfur atom |
| V_mol | Molecular Volume (ų) |
Crystal Structure Prediction and Solid-State Modeling
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystalline arrangements (polymorphs) of a molecule based solely on its chemical diagram. researchgate.netrsc.orgnih.gov This is achieved by generating a vast number of plausible crystal packing arrangements in various common space groups and then ranking them based on their calculated lattice energies. annualreviews.org
For a flexible molecule like this compound, the CSP process is challenging. It begins with a conformational analysis to identify low-energy molecular shapes. These conformers are then packed into different crystal lattices. The stability of these hypothetical structures is initially assessed using computationally efficient force fields, followed by more accurate, but costly, DFT calculations that include corrections for dispersion forces, which are critical for modeling intermolecular interactions in organic crystals. nih.govacs.org
The analysis of the predicted stable crystal structures would focus on identifying the key intermolecular interactions that provide stability. For this molecule, one would expect to find a network of weak C-H···O hydrogen bonds involving the amide oxygen and various C-H groups, as well as potential C-H···π interactions between the piperidine or ethanone (B97240) backbone hydrogens and the phenyl ring of a neighboring molecule. Solid-state modeling can provide detailed insights into how molecular packing influences the physical properties of the material. researchgate.netarxiv.org
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 8.78 |
| c (Å) | 15.21 |
| β (°) | 98.5 |
| Volume (ų) | 1391.2 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.185 |
Broader Chemical Utility and Materials Science Applications of 2 Phenylthio 1 Piperidin 1 Yl Ethan 1 One Derivatives and Analogues
Role as Precursors and Building Blocks in Complex Organic Synthesis
The inherent functionality of α-phenylthio amides makes them valuable starting materials for constructing more elaborate molecular architectures. The sulfur atom can stabilize adjacent carbanions or participate in radical reactions, while the amide linkage provides a robust yet modifiable handle.
Derivatives of 2-(phenylthio) acetamide (B32628) are effective precursors for a variety of heterocyclic compounds, leveraging the reactivity of the sulfur-adjacent methylene (B1212753) group and the amide functionality.
Thiadiazoles: Analogues such as 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been synthesized, demonstrating the utility of the core structure in building five-membered aromatic heterocycles containing multiple heteroatoms. researchgate.net These syntheses often involve cyclization reactions where the acetamide and phenylthio groups are incorporated into the final heterocyclic ring system.
Dihydropyridinones: In a notable application of organocatalysis, α-phenylthioaldehydes, which are close structural analogues of the target compound, serve as effective precursors to azolium enolate intermediates. These intermediates undergo enantioselective formal [4+2]-cycloaddition reactions to produce complex dihydropyridinone heterocycles with high stereocontrol. nih.govrsc.org
Thiazoles and Benzothiazoles: The N-phenylacetamide scaffold, which is related to the N-acylpiperidine structure, has been used to synthesize derivatives containing 4-arylthiazole moieties. nih.gov Furthermore, more complex systems, such as N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, have been prepared, showcasing the role of the α-thioacetamide unit as a central building block for assembling multiple heterocyclic rings. researchgate.net
Sulfur Heterocycles: The reaction of α-phenylthio ketone analogues with arenesulphenyl chlorides can lead to the formation of cyclic sulphonium ylides, such as 3-oxo-1-phenylbenzo[b]thiophenium-2-ides, which are themselves useful heterocyclic intermediates. nih.gov
The following table summarizes examples of heterocyclic systems synthesized from α-phenylthio amide analogues and related precursors.
| Precursor Type | Heterocyclic Product | Key Reaction Type | Reference |
|---|---|---|---|
| α-Phenylthio Acetamide | 1,3,4-Thiadiazoles | Cyclization | researchgate.net |
| α-Phenylthioaldehyde | Dihydropyridinones | [4+2] Cycloaddition | nih.govrsc.org |
| N-Phenylacetamide Thio-precursor | 4-Arylthiazoles | Condensation/Cyclization | nih.gov |
| 2-Chloro-N-(benzothiazole-2-yl)acetamide | Tetrazolyl-thio-acetamides | Nucleophilic Substitution | researchgate.net |
| α-Phenylthio Ketone | Benzo[b]thiophenium Ylides | Cyclization | nih.gov |
The unique reactivity of the phenylthio group makes it a valuable tool in the total synthesis of complex molecules. It can be used to activate adjacent positions for bond formation and can be readily removed or transformed in later synthetic steps. A key example is its use in ketene (B1206846) chemistry for the construction of cyclic systems.
In the asymmetric total synthesis of (+)-sphaerodiol, a complex bicyclic diterpenoid, a pivotal step involves the intramolecular [2+2] cycloaddition of an alkyl(phenylthio)ketene. This strategy allows for the rapid and controlled assembly of the decalin ring system, a core feature of the target molecule. The phenylthio group is essential for the generation and stability of the ketene intermediate and facilitates the key cycloaddition reaction that forms the strained four-membered ring, which is subsequently elaborated to complete the synthesis.
Exploration in Catalysis and Ligand Design
The combination of a soft sulfur donor (thioether) and a hard nitrogen donor (amide/piperidine) in the 2-(phenylthio)-1-(piperidin-1-yl)ethan-1-one scaffold makes its derivatives attractive candidates for ligand design in both transition metal catalysis and organocatalysis.
Thioether groups are often employed to guide palladium catalysts and can act as effective ligands in various transformations, including challenging C-H activation and cross-coupling reactions. semanticscholar.org
C-H Activation and Functionalization: Thioether-containing ligands have been shown to significantly promote palladium-catalyzed oxidative C-H functionalization of heteroarenes, such as furans and thiophenes. princeton.edu These ligands can accelerate reaction rates and even enable new site selectivity. princeton.edu In some cases, the thioether moiety itself can act as a directing group, enabling highly atroposelective C-H olefination reactions to construct axially chiral biaryls. nih.gov The N-(phenylthio)benzamide structure, an analogue of the target compound, has been used as a reactant in palladium-catalyzed C-H thiolation, highlighting the compatibility of this functional group with transition metal catalytic cycles. rsc.org
Cross-Coupling Reactions: While bidentate phosphine (B1218219) ligands have historically dominated palladium-catalyzed cross-coupling, recent studies have shown that thioether-containing ligands can offer unique reactivity. nih.gov The thioether can coordinate to the metal center, influencing the stability and activity of the catalytic species. For instance, thioethers are known to direct palladium catalysts in various transformations. semanticscholar.org
The functional groups within this compound analogues are central to several organocatalytic concepts. The α-sulfenylated carbonyl motif is a key target in asymmetric synthesis, and amide moieties frequently participate in catalyst-substrate interactions.
Asymmetric α-Sulfenylation: A significant area of organocatalysis focuses on the enantioselective α-functionalization of carbonyl compounds. Sterically hindered chiral pyrrolidines have been developed as highly efficient organocatalysts for the direct asymmetric α-sulfenylation of aldehydes. organic-chemistry.org Similarly, cinchona alkaloid-derived catalysts have been successfully applied to the asymmetric α-sulfenylation of azlactones, producing chiral building blocks with high enantioselectivity (up to 94% ee). acs.org These reactions generate products structurally related to the target compound, demonstrating the importance of this molecular framework.
Amide-Based Catalysis: Bifunctional organocatalysts that feature an amide group are common. The amide N-H can act as a hydrogen-bond donor, activating substrates and controlling stereochemistry. psu.edu Chiral piperidines, often derivatized as amides or thioureas, are also valuable scaffolds for creating new organocatalysts. researchgate.net
The following table provides an overview of catalytic applications involving structural motifs found in this compound and its analogues.
| Catalysis Type | Application Area | Role of Thioether/Amide/Piperidine (B6355638) Motif | Reference |
|---|---|---|---|
| Transition Metal Catalysis | C-H Olefination | Thioether as a directing group for Pd catalyst | nih.gov |
| Transition Metal Catalysis | C-H Alkenylation | Thioether as an ancillary ligand for Pd catalyst | princeton.edu |
| Organocatalysis | Asymmetric α-Sulfenylation | Target structure is the product of the catalytic reaction | organic-chemistry.orgacs.org |
| Organocatalysis | Various Asymmetric Reactions | Amide group acts as a hydrogen-bond donor in the catalyst | psu.edu |
Applications in Materials Chemistry
Organosulfur compounds, including thioethers and thioesters, are increasingly utilized as building blocks for functional polymers and advanced materials. The presence of sulfur imparts unique optical, electrochemical, and responsive properties to the resulting materials.
High Refractive Index Polymers: A well-established application of organosulfur compounds is in the creation of polymers with high refractive indices for optical lenses and other optical materials. The high polarizability of the sulfur atom contributes significantly to this property. Polythiourethanes and poly(phenylene thioether)s are examples of sulfur-containing polymers developed for such applications. nih.gov
Polymers for Energy Storage: Organosulfur polymers are being actively investigated as promising cathode materials for next-generation rechargeable batteries, particularly lithium-sulfur batteries. These materials can offer high theoretical capacity and can be designed to mitigate some of the challenges associated with elemental sulfur cathodes, such as polysulfide dissolution. researchgate.netresearchgate.net
Biomedical and Responsive Polymers: The thiol-ene polymerization reaction is a highly efficient method for producing poly(thioether-ester)s. These materials have shown promise as biocompatible and biodegradable drug delivery systems. researchgate.net Furthermore, polymers containing thioester linkages can be designed to be responsive, undergoing cleavage or exchange reactions, making them suitable for applications in self-healing materials or controlled-release systems. warwick.ac.uk The synthesis of thiol-reactive poly(meth)acrylates from acetamide-containing monomers demonstrates a route to functional polymers that can be modified post-polymerization for various applications. researchgate.netrsc.org
Precursors for Polymeric Materials with Defined Architectures
The synthesis of polymers incorporating piperidine or thioether functionalities has been an active area of research, suggesting that this compound could serve as a precursor for novel polymeric materials with tailored properties.
Piperidine-containing polymers have been investigated for a range of applications. For instance, polymers with pendant piperidine rings have been synthesized and studied as kinetic hydrate (B1144303) inhibitors, which are crucial for the oil and gas industry. acs.org Additionally, piperidine-based polymeric films have been prepared for potential drug delivery applications, indicating the biocompatibility and functionalizability of such polymers. nih.govresearchgate.net The synthesis of temperature-responsive polymers containing piperidine carboxamide suggests that derivatives of the target compound could be used to create "smart" materials that respond to environmental stimuli. nih.gov The piperidine ring in a polymer chain can also influence physical properties such as solubility and thermal stability. biosynce.com
On the other hand, polymers containing thioether groups, particularly poly(alkylthio)thiophenes, have been synthesized and shown to possess interesting electronic and optical properties. researchgate.netntu.edu.tw The introduction of thioether linkages into polymer backbones or as pendant groups can modulate the material's conductivity and fluorescence. Post-polymerization modification of polymers to introduce thiol groups, which can exist in equilibrium with thioethers, further expands the functional possibilities of these materials. cmu.edu The synthesis of polythioesters through ring-opening polymerization of cyclic thioesters also presents a potential route for creating biodegradable polymers with a thioether linkage in the main chain. nih.gov
By envisioning this compound as a monomer or a modifying agent, it is conceivable to design polymers with a unique combination of properties derived from both the piperidine and phenylthio moieties. For example, polymerization through the piperidine ring could yield a polymer with pendant phenylthio groups, which could then be further functionalized or used to influence the polymer's electronic characteristics.
Table 1: Examples of Polymer Systems Containing Piperidine or Thioether Moieties
| Polymer Type | Monomer/Precursor Example | Key Properties/Applications |
| Poly(N-acryloyl-nipecotamide) | N-acryloyl-nipecotamide | Temperature-responsive (UCST) |
| Piperidine-based sodium alginate/poly(vinyl alcohol) films | 3-oxo-3-(piperidin-1-yl) propanenitrile | Bioactive films for drug delivery |
| Poly(biphenyl piperidine) | Biphenyl piperidine derivatives | Anion exchange membranes |
| Poly[(3-alkylthio)thiophene]s | 3-alkylthio-thiophenes | Organic field-effect transistors |
| Polythioesters | Cyclic thioesters | Biodegradable polymers |
Components in Optoelectronic Materials (if relevant to extended pi-systems or charge transport)
The direct application of this compound in optoelectronic materials is unlikely due to its lack of an extended π-conjugated system, which is a prerequisite for efficient charge transport and light emission in organic semiconductors. researchgate.netresearchgate.net However, the phenylthio group can be a synthetic handle to incorporate this molecule into larger, conjugated architectures.
Conjugated polymers based on thiophene (B33073) and its derivatives are cornerstone materials in organic electronics. rsc.org The inclusion of sulfur atoms in the form of thioethers within the polymer backbone or as side chains can influence the electronic structure and, consequently, the charge transport properties of the material. While the piperidine moiety is an aliphatic, non-conjugated system, its presence could impact the solid-state packing and morphology of the polymer chains, which are critical factors for efficient charge transport. Non-conjugated radical polymers with aliphatic backbones and radical pendant groups have also been explored for their unique redox and optoelectronic properties, suggesting that even non-conjugated backbones can be functionalized for electronic applications. digitellinc.com
Derivatives of this compound could potentially be designed to be part of a donor-acceptor system. For instance, if the phenyl ring of the phenylthio group were to be functionalized with electron-donating or withdrawing groups, and the molecule incorporated into a larger conjugated system, it could play a role in tuning the electronic energy levels of the resulting material. The synthesis of such complex molecules would likely involve multi-step synthetic sequences.
Development of Chemo-Sensors and Probes for Non-Biological Detection
The structural features of this compound, namely the presence of a thioether and an amide group, make its scaffold a promising candidate for the development of chemosensors for the detection of ions and small molecules. Both thioethers and amides are known to act as binding sites for various analytes.
Design of Selective Probes for Ions or Small Molecules
The thioether sulfur atom in the phenylthio group is a soft donor and can selectively coordinate with soft metal ions such as Hg²⁺, Pd²⁺, and Ag⁺. koreascience.krnih.govsemanticscholar.org This interaction can be exploited to design selective chemosensors. For example, thioether amide-based fluorescent chemosensors have been developed for the detection of Pd²⁺ with high selectivity. koreascience.kr In these systems, the analyte binding to the thioether and amide moieties perturbs the electronic properties of an attached fluorophore, leading to a change in fluorescence.
The piperidine ring can also be a key component in sensor design. Piperazine- and piperidine-based fluorescent probes have been developed for the detection of various species, including hydrogen sulfide (B99878) and metal ions. rsc.orgnih.govrsc.org The nitrogen atom of the piperidine can act as a binding site or influence the electronic properties of the sensor molecule.
By functionalizing the phenyl ring of the phenylthio group or the piperidine ring with a signaling unit (e.g., a fluorophore or a chromophore), derivatives of this compound could be transformed into selective probes. The selectivity would be governed by the specific binding affinity of the thioether-amide pocket for the target analyte.
Table 2: Examples of Chemosensors with Thioether or Piperidine/Piperazine Moieties
| Sensor Type | Target Analyte | Key Structural Feature | Signaling Mechanism |
| Fluorescent | Pd²⁺ | Thioether amide | Chelation-induced fluorescence change |
| Fluorescent | Hg²⁺ | Phenothiazine-thiophene hydrazone | "On-Off" fluorescence quenching |
| Colorimetric & Fluorescent | H₂S | Piperazine-tuned NBD | Nucleophilic addition leading to color change |
| Fluorescent | Al³⁺, Zn²⁺ | Phenylthiadiazole-based Schiff base | Differential fluorescent emission |
Development of Fluorogenic or Chromogenic Sensors
The development of fluorogenic or chromogenic sensors requires a change in the absorption or emission of light upon binding of an analyte. This is typically achieved by coupling the binding event to a change in the electronic structure of a dye molecule.
A plausible design for a fluorogenic sensor based on the this compound scaffold would involve attaching a fluorophore to the molecule. The thioether sulfur could act as a quencher of the fluorescence through a photoinduced electron transfer (PET) mechanism. Upon binding of a target metal ion to the thioether, the PET process could be inhibited, leading to a "turn-on" fluorescence response. Thioether-containing fluorophores have been utilized in probes for thiols, where the displacement of the thioether by a thiol leads to a change in fluorescence. nih.gov Similarly, the interaction of a metal ion with the thioether could induce a detectable optical response.
For a chromogenic sensor, the binding of an analyte would need to cause a significant shift in the absorption spectrum, resulting in a visible color change. This is often achieved in molecules with extended conjugation where the binding event alters the energy of the π-π* transitions. While the parent compound is not colored, derivatization with a chromophoric unit that is sensitive to the coordination environment around the thioether-amide binding site could lead to chromogenic sensing capabilities. For example, tripod-chromogenic sensors have been designed with specific binding pockets that show a color change upon complexation with ions like Li⁺. scholaris.ca
Conclusion and Future Research Directions in 2 Phenylthio 1 Piperidin 1 Yl Ethan 1 One Chemistry
Summary of Key Research Findings and Methodological Advancements
Direct research findings on 2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one are limited in publicly accessible literature. However, significant methodological advancements in the synthesis of its core structures, namely thioethers and thioamides, provide a strong foundation for its study. Thioamides are recognized for their applications in pharmaceuticals, agrochemicals, and material science. mdpi.com They are considered important isosteres of amide bonds, offering different physicochemical properties such as increased acidity of the N-H group and better hydrogen bond donor capabilities. nih.gov
Key synthetic methodologies applicable to this class of compounds include:
Classical Thionation: The conversion of the corresponding amide oxygen to sulfur is a primary route. While traditional reagents like phosphorus pentasulfide (P4S10) have been used, they often require harsh conditions. nih.gov Lawesson's reagent has become a more common, mild, and flexible alternative, though work-up can be challenging. mdpi.comnih.gov
Multi-component Reactions: The Kindler thioamide synthesis, a three-component reaction of aldehydes, amines, and elemental sulfur, offers an efficient pathway. organic-chemistry.org Microwave-assisted versions of this reaction have been developed to improve yields and reduce reaction times. organic-chemistry.org
Modern Catalytic Methods: Recent advancements include nickel-catalyzed couplings of in situ-generated thiocarbamoyl fluorides with boronic acids, which proceed under mild conditions with good functional group tolerance. chemistryviews.org
Thioether Formation: The α-phenylthio moiety is typically introduced via nucleophilic substitution, for instance, by reacting an α-halo ketone precursor like 2-bromo-1-(piperidin-1-yl)ethan-1-one with thiophenol in the presence of a base.
These advancements in synthetic organic chemistry provide robust and varied pathways for the synthesis and modification of this compound, enabling further investigation into its properties and reactivity.
Unresolved Questions and Remaining Challenges in the Chemistry of this compound
The primary unresolved question is the full characterization of the chemical reactivity and potential utility of this compound itself. The interplay between the electron-withdrawing amide, the sulfur atom, and the piperidine (B6355638) ring likely imparts unique chemical properties that have yet to be explored.
Key challenges include:
Chemoselectivity: The molecule possesses multiple reactive sites: the sulfur atom is susceptible to oxidation, the amide bond can be cleaved under harsh conditions, and the α-carbon could be deprotonated to form an enolate. Developing reactions that selectively target one site without affecting the others is a significant challenge.
Stereocontrol: If substitutions were present on the piperidine or phenyl rings, controlling stereochemistry during synthesis or subsequent reactions would be a critical hurdle.
Scalability: Many modern synthetic methods, while elegant, are not easily scalable. Developing efficient, cost-effective, and scalable synthesis routes is essential for any potential practical application of the compound or its derivatives.
Lack of Mechanistic Insight: Without dedicated studies, the reaction mechanisms involving this specific compound can only be inferred. Detailed mechanistic investigations are needed to understand its stability, reactivity, and potential as a synthetic intermediate.
Emerging Methodologies and Technologies for Future Investigations
Future investigations into this compound will benefit immensely from cutting-edge technologies that accelerate discovery and deepen understanding.
High-Throughput Experimentation (HTE) systems are revolutionizing organic synthesis by allowing for the rapid screening of thousands of reaction conditions. acs.org These platforms combine liquid handling robots for reaction preparation with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). purdue.edupurdue.edu An entire 384-well plate of reactions can be analyzed in minutes, consuming only nanoliter volumes of sample and microliter volumes of solvent. acs.orgpurdue.edu
For this compound, HTE could be used to:
Optimize Synthesis: Rapidly screen catalysts, solvents, bases, and temperatures to find the optimal conditions for its synthesis, dramatically reducing development time.
Explore Derivative Libraries: Synthesize and screen thousands of derivatives by varying the amine (piperidine) and thiol (thiophenol) components to quickly map structure-activity relationships. acs.org
Discover New Reactions: Test a wide array of reagents to uncover novel chemical transformations of the parent molecule.
Table 1: Advantages of High-Throughput Experimentation (HTE) for Investigating this compound
| Feature | Description | Impact on Research |
| Throughput | Capable of screening thousands of unique reactions per day. acs.org | Accelerates optimization and discovery of new derivatives and reactions. |
| Miniaturization | Reactions are performed on a nanoliter to microliter scale. purdue.edu | Reduces consumption of costly reagents and starting materials. |
| Speed of Analysis | DESI-MS analysis takes approximately 1 second per reaction mixture. acs.orgrsc.org | Enables real-time data acquisition and rapid decision-making. |
| Cost-Effectiveness | Significant reduction in time, materials, and solvent waste. purdue.edu | Makes high-risk, exploratory chemistry more feasible. |
| Data Handling | Custom software allows for immediate visualization and analysis of large datasets. purdue.eduprf.org | Facilitates efficient interpretation of complex screening results. |
Understanding reaction kinetics and identifying transient intermediates is crucial for optimizing synthetic processes. In-situ (real-time) reaction monitoring using spectroscopic probes provides a continuous stream of data without the need for sampling. spectroscopyonline.com Techniques such as mid-infrared (IR), Raman, and near-infrared (NIR) spectroscopy can track the concentration of reactants, products, and intermediates throughout a reaction. spectroscopyonline.com
These methods are powerful tools for studying the chemistry of this compound:
Mechanism Elucidation: By identifying and tracking the concentration of short-lived intermediates, these techniques can provide direct evidence for proposed reaction mechanisms.
Kinetic Analysis: Real-time data allows for the precise determination of reaction rates, orders, and activation energies.
Process Optimization and Control: In-situ monitoring enables the identification of reaction endpoints and process deviations, ensuring consistency and safety, particularly during scale-up.
Table 2: Comparison of Spectroscopic Techniques for In-Situ Monitoring
| Technique | Principle | Advantages | Potential Application for Target Compound |
| Mid-Infrared (IR) | Vibrational absorption of functional groups. | Highly specific, rich in structural information. | Monitoring the carbonyl stretch (~1650 cm⁻¹) to track amide formation or reaction. |
| Raman Spectroscopy | Inelastic scattering of light by vibrating molecules. | Excellent for aqueous solutions and non-polar bonds; insensitive to water. | Monitoring the C-S bond vibrations or aromatic ring modes. |
| Near-Infrared (NIR) | Overtone and combination bands of fundamental vibrations. | Allows for the use of robust fiber-optic probes; good for heterogeneous mixtures. | Quantitative analysis in slurries or concentrated solutions. |
Potential for the Discovery of Novel Derivatives and Chemical Transformations
The structure of this compound is a versatile scaffold for the creation of novel derivatives. Each component of the molecule can be systematically modified to tune its properties.
Piperidine Moiety: The piperidine ring is a common feature in many pharmaceuticals. mdpi.com Modifications could include substitution on the ring to introduce new functional groups or alter its conformation.
Phenylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would drastically alter the electronic properties and hydrogen bonding capacity of the molecule. Furthermore, the phenyl ring can be substituted to introduce various electronic or steric effects.
Amide Bond: While typically robust, modern "amide bond activation" strategies could enable transformations that are otherwise inaccessible, such as transamidation reactions. nsf.gov
Table 3: Potential Derivatives of this compound and Synthetic Strategies
| Derivative Class | Modification Site | Potential Transformation | Example Reagents and Conditions |
| Sulfoxides/Sulfones | Phenylthio group | Selective Oxidation | m-Chloroperbenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂) |
| Substituted Phenyl Analogs | Phenylthio group | Use of Substituted Thiophenols | Reaction of 2-bromo-1-(piperidin-1-yl)ethan-1-one with 4-methoxythiophenol, 4-nitrothiophenol, etc. |
| Substituted Piperidine Analogs | Piperidine moiety | Use of Substituted Piperidines | Reaction of 2-(phenylthio)acetyl chloride with various substituted piperidines (e.g., 4-hydroxypiperidine). |
| Thiazolidinone Analogs | Core Scaffold | Cyclocondensation Reactions | As seen in related structures, reactions with thioglycolic acid could potentially form thiazolidinone rings. nih.gov |
Broader Impact on Fundamental Organic Synthesis and Chemical Sciences
The study of this compound and its derivatives can have a significant impact beyond the molecule itself. Research in this area contributes to several key aspects of chemical science:
Development of Synthetic Methods: Challenges associated with the synthesis and selective functionalization of this molecule will drive the development of new catalysts, reagents, and reaction conditions for C-S and C-N bond formation.
Medicinal Chemistry: Piperidine and sulfur-containing heterocycles are privileged scaffolds in drug discovery. mdpi.comnih.gov Derivatives of this compound could be explored for various biological activities, contributing to the development of new therapeutic agents.
Understanding Bioisosterism: The thioamide group, a close analog of the amide bond, provides a valuable tool for probing biological systems. nih.gov Studying how the replacement of a carbonyl with a thiocarbonyl, or the introduction of an α-thioether, affects molecular conformation and biological interactions provides fundamental insights for rational drug design. acs.org
Physical Organic Chemistry: A detailed investigation of the molecule's reactivity, bonding, and conformational preferences will contribute to a more profound understanding of the fundamental principles governing the interplay of different functional groups.
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 92–98 | Competing side reactions |
| Friedel-Crafts Acylation | 50–60 | 85–90 | Over-acylation byproducts |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₃H₁₅NOS: 249.0926) confirms molecular formula .
- XRD : Resolves stereochemistry and crystal packing, critical for polymorph studies .
Note : Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and elemental analysis (±0.3% tolerance) .
Advanced: How does the phenylthio group influence the compound’s reactivity compared to other thioethers?
Methodological Answer:
The phenylthio group enhances:
- Electrophilicity : Due to sulfur’s lone pairs, facilitating nucleophilic attacks (e.g., alkylation or oxidation to sulfoxide/sulfone derivatives) .
- Lipophilicity : LogP increases by ~1.5 compared to aliphatic thioethers, improving membrane permeability in biological assays .
Experimental Insight : In oxidation studies with H₂O₂, phenylthio derivatives form sulfoxides (retaining bioactivity) rather than over-oxidized sulfones, unlike methylthio analogs .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, if IC₅₀ values conflict in kinase inhibition studies, validate via SPR (surface plasmon resonance) for binding affinity .
- Solubility Artifacts : Pre-treat compounds with DMSO (<0.1% v/v) and use standardized buffers (PBS pH 7.4) to minimize aggregation .
- Metabolic Stability : Compare results from hepatic microsome assays (human vs. rodent) to identify species-specific degradation .
Case Study : Discrepancies in cytotoxicity (e.g., HeLa vs. HEK293 cells) were resolved by normalizing data to intracellular glutathione levels, which detoxify reactive sulfur metabolites .
Advanced: What in silico methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like GPCRs or kinases. The phenylthio group’s π-π stacking with aromatic residues (e.g., Tyr²⁸⁷ in 5-HT₃ receptors) enhances affinity .
- MD Simulations : GROMACS simulations (100 ns) reveal stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% occupancy) .
- QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict ADMET properties .
Q. Table 2: Predicted vs. Experimental Binding Affinity (5-HT₃ Receptor)
| Model | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| AutoDock Vina | -9.2 | -8.9 |
| GLIDE (SP) | -8.7 | -8.9 |
Advanced: How to design SAR studies focusing on the piperidine moiety?
Methodological Answer:
- Variations : Synthesize analogs with:
- N-Substituents : Replace acetyl with propionyl or tert-butyloxycarbonyl (Boc) to assess steric effects .
- Ring Modifications : Introduce methyl groups at C3/C4 positions to probe conformational flexibility .
- Assay Design :
- Enzymatic Assays : Test against cholinesterases (AChE/BChE) with Ellman’s method .
- Cellular Uptake : Use fluorescent tags (e.g., BODIPY) to quantify permeability in Caco-2 monolayers .
Key Finding : Piperidine N-acetylation reduces basicity (pKa ~7.1 vs. 9.3 for free piperidine), enhancing blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
